molecular formula C38H52BrNO24 B1198499 [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 92596-17-3

[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B1198499
CAS No.: 92596-17-3
M. Wt: 986.7 g/mol
InChI Key: KYKVIJMXBPRQBV-IKOTYEOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves multiple steps. The process typically starts with the protection of hydroxyl groups, followed by the introduction of acetamido and acetyloxy groups. The bromination step is crucial for the incorporation of the bromooxan moiety. The final steps involve deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Continuous monitoring and quality control would ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromo group can be reduced to form a hydrogenated derivative.

    Substitution: The acetamido and acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, hydrogenated derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions. Its acetamido groups can mimic natural substrates, providing insights into enzymatic mechanisms.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structural complexity allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals. Its functional groups make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds with proteins, influencing their activity. The bromo group can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate lies in its combination of functional groups and the presence of the bromooxan moiety

Properties

CAS No.

92596-17-3

Molecular Formula

C38H52BrNO24

Molecular Weight

986.7 g/mol

IUPAC Name

[(2R,3S,5R,6S)-5-acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C38H52BrNO24/c1-14(41)40-27-31(63-38-35(59-23(10)50)33(57-21(8)48)30(56-20(7)47)26(62-38)13-53-17(4)44)28(54-18(5)45)25(12-52-16(3)43)61-37(27)64-32-29(55-19(6)46)24(11-51-15(2)42)60-36(39)34(32)58-22(9)49/h24-38H,11-13H2,1-10H3,(H,40,41)/t24-,25+,26+,27+,28+,29+,30-,31?,32+,33-,34-,35+,36+,37-,38-/m0/s1

InChI Key

KYKVIJMXBPRQBV-IKOTYEOCSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3OC(=O)C)Br)COC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

3-O-(2-acetamido-4,6-di-O-acetyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-galactopyranosyl)-beta-glucopyranosyl)-2,4,6-tri-O-acetyl-alpha-galactopyranosyl bromide
bromide mucin fragment

Origin of Product

United States

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